![molecular formula C23H25ClN2O3 B2763583 2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795304-04-9](/img/structure/B2763583.png)
2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H25ClN2O3 and its molecular weight is 412.91. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Isostere for Carboxylic Acid Functional Group
Cyclopentane-1,3-diones, including compounds similar to the one , have been explored as novel isosteres for the carboxylic acid functional group. This exploration is grounded in their similar pKa values to carboxylic acids, suggesting that they can effectively substitute the carboxylic acid functional group in drug design. This substitution was demonstrated through the synthesis of derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists, achieving nanomolar IC50 and Kd values comparable to the original compounds, highlighting the cyclopentane-1,3-dione moiety's potential as a valuable addition to carboxylic acid isosteres in medicinal chemistry (Ballatore et al., 2011).
Antimicrobial Potential of Novel Compounds
Research into novel azaimidoxy compounds, including those with structural similarities to the compound in focus, has shown promising antimicrobial activities. These compounds were synthesized through a simple diazotization reaction and evaluated as potential chemotherapeutic agents. Their structure and antimicrobial screening suggest the possibility of using these derivatives as effective treatments against various microbial infections, underscoring the importance of such compounds in the development of new antimicrobial agents (Jain, Nagda, & Talesara, 2006).
Synthesis and Transformation to Azetidin-2-ones
The synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione and its derivatives, leading to the transformation into azetidin-2-ones, demonstrates the chemical versatility and potential pharmaceutical applications of these compounds. This process involves photopyridone formation from specific pyridones followed by mild acid hydrolysis, indicating a novel route for constructing carbapenem nuclei, which are crucial in antibiotic development (Katagiri et al., 1986).
Bioreductively Activated Antitumor Agents
Compounds with structural components related to the chemical have been evaluated as bioreductively activated antitumor agents. This research involves the synthesis of a series of cycloalkyl- and alkyl-substituted indoloquinones, demonstrating significant cytotoxicity against hypoxic cells in vitro. The study suggests that modifications to the compound structure, such as introducing a 5-aziridinyl substituent, can significantly enhance its effectiveness against hypoxic cells, indicating its potential in cancer therapy (Naylor et al., 1997).
Eigenschaften
IUPAC Name |
2-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c24-16-9-7-15(8-10-16)23(11-3-4-12-23)22(29)25-13-17(14-25)26-20(27)18-5-1-2-6-19(18)21(26)28/h1-2,7-10,17-19H,3-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDSBNUHFMZUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.